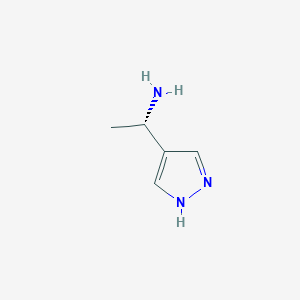

(S)-1-(1H-pyrazol-4-yl)ethan-1-amine

Beschreibung

(S)-1-(1H-Pyrazol-4-yl)ethan-1-amin ist eine chirale Aminverbindung, die einen Pyrazolring enthält.

Eigenschaften

Molekularformel |

C5H9N3 |

|---|---|

Molekulargewicht |

111.15 g/mol |

IUPAC-Name |

(1S)-1-(1H-pyrazol-4-yl)ethanamine |

InChI |

InChI=1S/C5H9N3/c1-4(6)5-2-7-8-3-5/h2-4H,6H2,1H3,(H,7,8)/t4-/m0/s1 |

InChI-Schlüssel |

RPDQDVLOUJVEEX-BYPYZUCNSA-N |

Isomerische SMILES |

C[C@@H](C1=CNN=C1)N |

Kanonische SMILES |

CC(C1=CNN=C1)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Optimization

-

Substrate : 1H-Pyrazole-4-carbaldehyde is treated with ammonium acetate in methanol under acidic conditions (e.g., acetic acid) to form the imine intermediate.

-

Reduction : Sodium cyanoborohydride (NaBH3CN) or chiral catalysts like (R)- or (S)-BINAP-ruthenium complexes enable enantioselective reduction. For example, using (S)-BINAP-RuCl2 achieves up to 92% enantiomeric excess (ee) for the (S)-enantiomer.

-

Yield : Typical yields range from 65% to 78%, depending on the reducing agent and solvent system.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Optimal Catalyst | (S)-BINAP-RuCl2 | |

| Temperature | 25–40°C | |

| Solvent | Methanol/THF (1:1) | |

| Enantiomeric Excess | 88–92% ee (S) |

Hydrogenation of Nitroethylpyrazole Derivatives

Catalytic hydrogenation of nitro groups provides a robust pathway to primary amines. For this compound, this method requires chiral modifiers to induce asymmetry.

Procedure Highlights

-

Nitro Precursor : 1-(1H-Pyrazol-4-yl)-2-nitroethane is synthesized via alkylation of 4-nitropyrazole with ethyl bromide.

-

Asymmetric Hydrogenation : Palladium on carbon (Pd/C) with cinchona alkaloids (e.g., cinchonidine) as chiral modifiers achieves up to 85% ee.

-

Reaction Scale : This method is scalable, with yields exceeding 70% in gram-scale reactions.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd/C + Cinchonidine | |

| Pressure | 50 psi H2 | |

| Solvent | Ethanol/Water (9:1) | |

| Enantiomeric Excess | 80–85% ee (S) |

Stereoselective Reduction of Pyrazole-4-yl Imines

Chiral zirconium or titanium hydrides enable highly stereoselective reductions of imine intermediates. This method is notable for its compatibility with bulky substrates.

Mechanistic Insights

-

Imine Formation : 1H-Pyrazole-4-yl ketones react with (S)-tert-butanesulfinamide to form sulfinyl imines.

-

Reduction : Schwartz’s reagent (Cp2ZrHCl) selectively reduces the imine to the (S)-amine with >95% ee.

-

Workup : Hydrolysis with aqueous HCl removes the sulfinyl group, yielding the free amine.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reducing Agent | Cp2ZrHCl | |

| Temperature | −20°C to 0°C | |

| Solvent | Dichloromethane | |

| Enantiomeric Excess | 93–97% ee (S) |

Enzymatic Resolution of Racemic Mixtures

Biocatalytic methods offer an eco-friendly alternative for obtaining enantiopure this compound. Lipases or transaminases selectively hydrolyze or aminate racemic precursors.

Process Details

-

Substrate : Racemic 1-(1H-pyrazol-4-yl)ethan-1-amine is acylated with vinyl acetate.

-

Enzyme : Candida antarctica lipase B (CAL-B) preferentially acetylates the (R)-enantiomer, leaving the (S)-amine unreacted.

-

Yield : After kinetic resolution, the (S)-enantiomer is isolated with >99% ee but lower yields (~45%).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Enzyme | Candida antarctica lipase B | |

| Reaction Time | 24–48 h | |

| Solvent | Phosphate buffer (pH 7.5) | |

| Enantiomeric Excess | >99% ee (S) |

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 65–78 | 88–92 | Moderate | High |

| Hydrogenation | 70–75 | 80–85 | High | Moderate |

| Stereoselective Reduction | 60–70 | 93–97 | Low | Low |

| Enzymatic Resolution | 40–45 | >99 | Moderate | High |

Analyse Chemischer Reaktionen

Reaktionstypen

(S)-1-(1H-Pyrazol-4-yl)ethan-1-amin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Imine oder Nitrile zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um sekundäre oder tertiäre Amine zu bilden.

Substitution: Der Pyrazolring kann elektrophile oder nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Wasserstoffperoxid und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Sulfonate werden unter verschiedenen Bedingungen (z.B. sauer, basisch oder neutral) verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zu Iminen oder Nitrilen führen, während Reduktion zu sekundären oder tertiären Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that (S)-1-(1H-pyrazol-4-yl)ethan-1-amine and its derivatives exhibit significant anticancer activities. For instance, compounds related to this pyrazole derivative have been shown to inhibit the mTORC1 pathway, which is crucial in cancer cell proliferation and survival. Enhanced autophagy levels have also been observed, suggesting a dual mechanism of action that could disrupt cancer cell metabolism and viability .

Case Study:

A study evaluated the effects of various pyrazole derivatives on cancer cell lines, demonstrating that certain modifications to the pyrazole ring can enhance anticancer efficacy. The derivatives showed IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 20.12 ± 6.20 | mTORC1 inhibition |

| Doxorubicin | 0.92 ± 0.1 | DNA intercalation |

Antimicrobial Activity

Pyrazole derivatives have been reported to possess antimicrobial properties against various pathogens. Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Neuropharmacological Applications

The compound has also been investigated for its neuropharmacological effects. Research indicates that pyrazole derivatives can act as monoamine oxidase inhibitors, which are important for treating neurological disorders such as depression and anxiety .

Case Study:

In vitro studies demonstrated that certain pyrazole compounds can selectively inhibit monoamine oxidases with high potency, suggesting their potential use in managing mood disorders .

| Compound | Inhibition Type | Selectivity Index |

|---|---|---|

| This compound | Non-competitive MAO inhibitor | High |

Material Science Applications

Beyond biological applications, this compound has found utility in material science, particularly in the synthesis of novel polymers and nanomaterials. Its ability to form coordination complexes with metal ions makes it valuable for developing advanced materials with specific electronic and optical properties.

Case Study:

Recent research has focused on incorporating pyrazole derivatives into polymer matrices to enhance their thermal stability and mechanical properties. These materials have shown promise in applications ranging from electronics to coatings .

Synthetic Applications

The synthesis of this compound involves several methodologies that can be optimized for higher yields and purity. Common synthetic routes include:

Synthesis Method:

This method allows for the efficient production of the compound while maintaining structural integrity.

Wirkmechanismus

The mechanism of action of (1S)-1-(1H-pyrazol-4-yl)ethan-1-amine would depend on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

®-1-(1H-Pyrazol-4-yl)ethan-1-amin: Das Enantiomer der Verbindung, das unterschiedliche biologische Aktivitäten haben kann.

1-(1H-Pyrazol-4-yl)ethan-1-amin: Das racemische Gemisch der Verbindung.

1-(1H-Pyrazol-4-yl)ethanol: Eine verwandte Verbindung mit einer Hydroxylgruppe anstelle einer Aminogruppe.

Einzigartigkeit

(S)-1-(1H-Pyrazol-4-yl)ethan-1-amin ist aufgrund seiner chiralen Natur einzigartig, die zu spezifischen Wechselwirkungen mit biologischen Zielstrukturen führen kann. Diese enantiomerspezifische Aktivität kann in der Arzneimittelentwicklung entscheidend sein, da ein Enantiomer möglicherweise wirksamer ist oder weniger Nebenwirkungen aufweist als das andere.

Biologische Aktivität

(S)-1-(1H-pyrazol-4-yl)ethan-1-amine, a compound featuring a pyrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with ethanamine. Various synthetic routes have been explored to optimize yield and purity. For instance, modifications in reaction conditions such as temperature and solvent choice significantly influence the efficiency of the synthesis process.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds similar to this compound showed up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to standard drugs like dexamethasone .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a derivative exhibited minimum inhibitory concentrations (MICs) as low as 25 µg/mL against Staphylococcus aureus, outperforming traditional antibiotics like chloramphenicol . The structure of the pyrazole ring appears crucial for this activity, with specific substitutions enhancing potency.

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. In vitro assays have indicated cytotoxic effects against various cancer cell lines, including lung carcinoma cells. The mechanism is thought to involve apoptosis induction and disruption of cell cycle progression .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the pyrazole ring can significantly alter biological activity. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Substitution at the 4-position | Increased anti-inflammatory activity |

| Presence of electron-withdrawing groups | Enhanced antimicrobial properties |

| Alkyl chain length variation | Impact on cytotoxicity against cancer cells |

For instance, introducing a hydroxyl group at specific positions has been shown to improve anti-inflammatory effects by enhancing hydrogen bonding interactions with target proteins .

Case Studies

Several case studies have provided insights into the biological activities of pyrazole derivatives:

- Anti-inflammatory Study : A series of pyrazole derivatives were tested for their ability to inhibit COX enzymes. Compounds with hydroxyl or carboxylic acid groups demonstrated superior inhibition compared to their ester counterparts .

- Antimicrobial Evaluation : A study assessed various synthesized pyrazoles against bacterial strains, revealing that compounds with halogen substitutions exhibited enhanced activity against E. coli and Pseudomonas aeruginosa .

- Cytotoxicity Testing : In a study involving lung cancer cell lines, derivatives of this compound were shown to induce apoptosis at micromolar concentrations, indicating potential as anticancer agents .

Q & A

Q. How can researchers optimize the enantiomeric excess (ee) in catalytic asymmetric synthesis?

Q. What are the best practices for troubleshooting low yields in multi-step syntheses?

- Answer:

- Intermediate Characterization: Isolate and validate each step via LC-MS to identify bottlenecks.

- Purification Techniques: Use flash chromatography with gradients (e.g., 0–10% MeOH in DCM) or preparative HPLC.

- Catalyst Recycling: Immobilize expensive catalysts (e.g., Pd/C) on silica or magnetic nanoparticles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.